1,2-Benzenediol, 4-[(1,2,3,4-tetrahydro-2-methyl-1-isoquinolinyl)methyl]-
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Overview
Description
4-((2-Methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl)benzene-1,2-diol is a synthetic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a benzene ring substituted with a hydroxyl group and a tetrahydroisoquinoline moiety. Tetrahydroisoquinolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl)benzene-1,2-diol typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydroisoquinoline derivatives. In this reaction, phenylethylamine and an aldehyde or ketone undergo cyclization in the presence of an acid catalyst to form the tetrahydroisoquinoline core . The specific conditions for the synthesis of this compound may vary, but common reagents include hydrochloric acid and dimethoxymethane .
Industrial Production Methods
Industrial production of tetrahydroisoquinoline derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of heterogeneous catalysts can improve the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
4-((2-Methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl)benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The tetrahydroisoquinoline moiety can be reduced to form dihydroisoquinoline derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid or nitric acid.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Nitrated or halogenated products.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential neuroprotective and antimicrobial properties.
Medicine: Explored for its potential use in the treatment of neurodegenerative disorders and infectious diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-((2-Methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl)benzene-1,2-diol involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline moiety is known to interact with various enzymes and receptors, modulating their activity. For example, it can inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters, thereby exerting neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler analog with similar biological activities.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Another derivative with additional methoxy groups on the benzene ring.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: A methylated analog with distinct pharmacological properties
Uniqueness
4-((2-Methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl)benzene-1,2-diol is unique due to the presence of both hydroxyl groups on the benzene ring and the tetrahydroisoquinoline moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
60951-17-9 |
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Molecular Formula |
C17H19NO2 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
4-[(2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]benzene-1,2-diol |
InChI |
InChI=1S/C17H19NO2/c1-18-9-8-13-4-2-3-5-14(13)15(18)10-12-6-7-16(19)17(20)11-12/h2-7,11,15,19-20H,8-10H2,1H3 |
InChI Key |
VTMIKDAJLJGGJK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC=CC=C2C1CC3=CC(=C(C=C3)O)O |
Origin of Product |
United States |
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